Methyl morpholine-3-carboxylate hydrochloride
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Overview
Description
“Methyl morpholine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1214686-81-3 . It has a molecular weight of 181.62 and its IUPAC name is methyl 3-morpholinecarboxylate hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
Morpholines, including Methyl morpholine-3-carboxylate hydrochloride, have been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The InChI code for Methyl morpholine-3-carboxylate hydrochloride is 1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H
. This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Methyl morpholine-3-carboxylate hydrochloride is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
Synthesis and Peptidomimetic Chemistry
Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from dimethoxyacetaldehyde and serine methyl ester, demonstrates the potential of morpholine derivatives in peptidomimetic chemistry. This synthesis is compatible with solid-phase peptide synthesis, indicating its utility in creating complex peptide-based structures (Sladojevich, Trabocchi, & Guarna, 2007).
Intermediate in Novel Cannabinoid Ligand Synthesis
Morpholine derivatives serve as key intermediates in the synthesis of cannabinoid ligands. An improved method for preparing 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, a vital intermediate, has been developed, highlighting the compound's role in the synthesis of new pharmacologically relevant molecules (Zhao et al., 2009).
Potential Antidepressive Properties
Studies have shown the antidepressive activity of various morpholine hydrochloride compounds, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, demonstrating the compound's potential in developing new antidepressants (Yuan, 2012).
Antihypoxic Effects
Morpholine derivatives like 3-(morpholin-4-yl)-propylamide 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochloride exhibit significant antihypoxic effects, marking them as candidates for further pharmacological testing as potential antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).
Biomedical and Photo-electrocatalytic Applications
The synthesis of non-symmetric phenothiazinium salt functionalized with a morpholine unit, like 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride, has potential applications in the biomedical field and in photo-electrocatalytic processes (Tiravia et al., 2022).
Appetite Suppressant Properties
Compounds like (S)-3-[(benzyloxy)methyl]morpholine hydrochloride have been studied for their appetite-suppressant activity, showcasing another possible therapeutic application of morpholine derivatives (Brown, Foubister, Forster, & Stribling, 1986).
Antitumor Activity
Morpholine derivatives have also been explored for their antitumor properties. For instance, 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides have been synthesized and tested for their in vitro antitumor activity, suggesting the potential of these compounds in cancer therapy (Isakhanyan et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
methyl morpholine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWULSIFJKMWPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655078 |
Source
|
Record name | Methyl morpholine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl morpholine-3-carboxylate hydrochloride | |
CAS RN |
1214686-81-3 |
Source
|
Record name | Methyl morpholine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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